4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a benzyl group at position 4 of the triazole ring and a 4-(piperidin-1-ylsulfonyl)phenyl substituent at position 5. The thiol (-SH) group at position 3 contributes to its reactivity, enabling disulfide bond formation or participation in Michael addition reactions. The piperidinylsulfonyl moiety enhances steric bulk and may influence solubility, pharmacokinetics, and target binding, particularly in enzyme inhibition contexts.
Properties
Molecular Formula |
C20H22N4O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O2S2/c25-28(26,23-13-5-2-6-14-23)18-11-9-17(10-12-18)19-21-22-20(27)24(19)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2,(H,22,27) |
InChI Key |
GZTBABZBQMRHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Potassium Dithiocarbazinate with Hydrazine Hydrate
This method, adapted from the synthesis of 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol, involves:
-
Reactants : Potassium dithiocarbazinate (KSCSNHNH2), hydrazine hydrate (NH2NH2·H2O), and a phenyl-substituted precursor.
-
Conditions : Reflux in aqueous ethanol for 3–4 hours.
Mechanism :
-
Cyclization occurs via nucleophilic attack of hydrazine on the dithiocarbazinate, forming a thiol- and amine-functionalized triazole.
Key Data :
Microwave-Assisted Cyclization of Thiosemicarbazides
Microwave irradiation accelerates cyclization reactions, as demonstrated in benzimidazole/triazole syntheses. For the target compound:
-
Reactants : Thiosemicarbazide derivative (e.g., with a phenylsulfonyl piperidine substituent) and a base (e.g., NaOH).
-
Conditions : Microwave heating at 120–150°C for 2–10 minutes.
-
Yield : ~75–96% (analogous to high-yield triazole syntheses).
Advantages :
-
Reduced reaction time (minutes vs. hours).
-
Improved regioselectivity due to rapid heating.
Introduction of the Sulfonyl Piperidine Group
The 4-(piperidin-1-ylsulfonyl)phenyl substituent is introduced via sulfonation or coupling reactions.
Sulfonylation of a Phenyl Ring
-
Starting Material : 5-Phenyl-4H-1,2,4-triazole-3-thiol.
-
Reagents : Piperidine sulfonyl chloride (C6H11NSO2Cl) in dichloromethane (DCM).
-
Base : Triethylamine (TEA) or pyridine.
Mechanism :
-
Electrophilic aromatic substitution: The sulfonyl chloride reacts with the phenol group (if activated) or via nucleophilic displacement.
Key Data :
Cross-Coupling Reactions
For aryl sulfonyl groups, palladium-catalyzed coupling (e.g., Suzuki) may be employed:
-
Starting Material : 5-Bromophenyl-4H-1,2,4-triazole-3-thiol.
-
Reagents : Piperidin-1-ylsulfonyl boronic acid, Pd(PPh3)4, K2CO3.
Yield : ~50–60% (estimated based on analogous couplings).
Benzyl Group Introduction
The benzyl group at position 4 is typically added via alkylation or condensation.
Alkylation with Benzyl Halides
-
Starting Material : 4H-1,2,4-Triazole-3-thiol (unsubstituted at position 4).
-
Reagents : Benzyl bromide (C6H5CH2Br), K2CO3.
Mechanism :
-
Nucleophilic substitution: The thiol group attacks the benzyl bromide.
Key Data :
Schiff Base Condensation
For benzylideneamino derivatives, condensation with benzaldehyde is used:
-
Starting Material : 4-(Amino)-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Reagents : Benzaldehyde (C6H5CHO), ethanol.
Yield : ~80% (analogous to Schiff base syntheses).
Multi-Step Synthesis Pathway
A proposed route integrating the above methods:
Critical Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring can interact with various biological pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse biological activities modulated by substituents at positions 4 and 5. Below is a comparative analysis of structurally related compounds:
Piperazine/Piperidine Derivatives
- Compound: 3-(Benzylthio)-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine (257) Substituents: Piperazine group with bis(4-fluorophenyl)methyl at position 5. Synthesis: S-alkylation of the thiol group with benzyl bromide (72% yield) . Piperidines are less polar than piperazines, which may enhance blood-brain barrier penetration.
Schiff Base Derivatives
- Compound: 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Substituents: Schiff base (imine) at position 4, nitro group at position 5. Synthesis: Condensation of 4-amino-triazole-3-thiol with 4-phenoxybenzaldehyde in acetic acid .
Anticonvulsant Triazoles
- Compound : 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f)
- Substituents : Alkoxy chains (heptyloxy and hexyloxy).
- Activity : ED50 = 37.3 mg/kg (MES test), PI = 11.3, surpassing carbamazepine (PI = 6.4) .
- Comparison : The target’s bulky benzyl and sulfonyl groups may reduce anticonvulsant efficacy due to lower lipid solubility compared to flexible alkoxy chains.
Antiviral Agents
- Compound: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (16) Substituents: Cyclopentenylamino and hydrazinyl groups. Activity: Potent inhibition of CoV helicase (MERS-CoV nsp13) via molecular docking .
CNS-Active Compounds
- Compound: Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with benzaldehyde (5e) Substituents: Benzylidene at position 4. Activity: Significant antianxietic and antidepressant effects in rodent models . Comparison: The target’s benzyl group may improve CNS penetration, but the sulfonyl moiety’s polarity could limit bioavailability.
Antiradical/Antioxidant Agents
- Compound : Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Key Findings and Implications
- Structural Flexibility : Substituents at positions 4 and 5 critically modulate bioactivity. Bulky groups (e.g., benzyl, sulfonyl) may enhance target specificity but reduce solubility.
- Thiol Reactivity : The -SH group enables diverse derivatization (e.g., alkylation, disulfide formation), which can be exploited for prodrug design .
- Therapeutic Potential: The target compound’s piperidinylsulfonyl group suggests promise in enzyme inhibition, warranting further studies against viral proteases or kinases.
Q & A
Q. What are the common synthetic routes for 4-benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes:
- S-Alkylation : Reaction of triazole-3-thiol precursors with benzyl halides under basic conditions (e.g., KOH/EtOH) to introduce the benzyl group .
- Sulfonation : Introducing the piperidin-1-ylsulfonyl group via sulfonyl chloride intermediates, often requiring anhydrous conditions and catalytic bases like pyridine .
- Purification : Column chromatography (silica gel, hexane:EtOAc gradients) is critical for isolating pure products, with yields ranging from 60–86% depending on substituent steric effects .
- Key Variables : Solvent polarity, temperature (reflux vs. room temperature), and stoichiometry of reagents significantly impact reaction efficiency .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Methodological Answer : Standard characterization includes:
- 1H/13C NMR : Confirms substituent positions (e.g., benzyl CH2 at δ ~4.5–5.0 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- LC-MS/HR-MS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z ~470–500) and isotopic patterns .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- IR Spectroscopy : Identifies thiol (νS-H ~2550 cm⁻¹) and sulfonyl (νS=O ~1350–1150 cm⁻¹) functional groups .
Q. What in vitro biological assays are typically used to evaluate this compound’s activity?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus, E. coli) and disk diffusion assays, with fluconazole/norfloxacin as comparators .
- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, Hep-G2), measuring IC50 values after 48–72h exposure .
- Antiradical Activity : DPPH/ABTS radical scavenging assays, with IC50 values normalized to ascorbic acid .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields or byproduct formation?
- Methodological Answer :
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or orthogonal protecting groups for reactive sites .
- Catalytic Enhancements : Transition metal catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction times .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates, reducing side reactions .
Q. How do structural modifications (e.g., substituent variations) affect biological activity, and how are contradictions resolved?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance antimicrobial activity by increasing membrane permeability .
- Bulky groups (e.g., benzylidene) may reduce antiradical activity due to steric hindrance .
- Resolving Contradictions :
- Use SAR (Structure-Activity Relationship) studies to isolate variables (e.g., logP, H-bond donors).
- Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values to validate hypothesized binding modes .
Q. What advanced computational methods are employed to predict binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict interactions with targets (e.g., SARS-CoV-2 helicase, β-lactamases) .
- MD Simulations : GROMACS/AMBER for analyzing ligand-protein stability (e.g., RMSD <2Å over 100ns trajectories) .
- ADME Prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance, BBB permeability) .
Q. How are ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles assessed preclinically?
- Methodological Answer :
- In Silico Tools : ProTox-II for acute toxicity prediction (e.g., LD50, hepatotoxicity) .
- In Vitro Models : Caco-2 permeability assays and microsomal stability tests (rat liver microsomes) .
- In Vivo Studies : Acute toxicity in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers .
Key Methodological Notes
- Contradictory Data : For example, notes that fluorobenzylidene derivatives reduce antiradical activity, while highlights their antifungal potency. Resolve via meta-analysis of substituent electronic effects (e.g., Hammett σ values).
- Advanced Characterization : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics with target proteins .
- Troubleshooting : If NMR signals overlap, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
